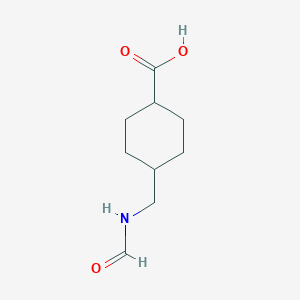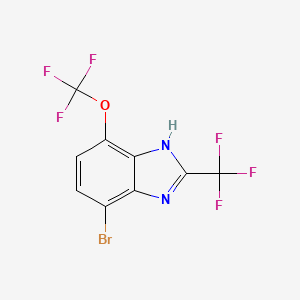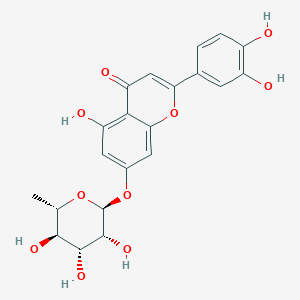
luteolin-7-O-alpha-L-rhamnoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Luteolin 7-O-alpha-L-Rhamnoside is a glycosyloxyflavone, a type of flavonoid, where luteolin is substituted by an alpha-L-rhamnosyl residue at position 7 via a glycosidic linkage. This compound has been isolated from various plant species, including Crotalaria lachnophora .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Luteolin 7-O-alpha-L-Rhamnoside typically involves the glycosylation of luteolin with alpha-L-rhamnose. The reaction conditions often include the use of catalysts such as acids or enzymes to facilitate the glycosidic bond formation. The process may involve protecting groups to ensure selective glycosylation at the desired position .
Industrial Production Methods
Industrial production of Luteolin 7-O-alpha-L-Rhamnoside can be achieved through extraction from plant sources or through biotechnological methods involving microbial fermentation. The extraction process involves solvent extraction followed by purification steps such as chromatography .
化学反应分析
Types of Reactions
Luteolin 7-O-alpha-L-Rhamnoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
科学研究应用
Luteolin 7-O-alpha-L-Rhamnoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the properties of flavonoids.
Biology: The compound is studied for its role in plant metabolism and its effects on various biological processes.
Industry: It is used in the development of dietary supplements and functional foods due to its health benefits.
作用机制
The mechanism of action of Luteolin 7-O-alpha-L-Rhamnoside involves its interaction with various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and modulates the activity of signaling pathways like NF-κB and STAT3.
Antioxidant: The compound scavenges free radicals and upregulates the expression of antioxidant enzymes.
Neuroprotective: It protects neurons from oxidative stress and inflammation, potentially through the modulation of pathways like Nrf2.
相似化合物的比较
Luteolin 7-O-alpha-L-Rhamnoside can be compared with other similar compounds such as:
Luteolin 7-O-glucoside: Another glycosylated form of luteolin, where glucose replaces rhamnose.
6-Methoxyluteolin 7-alpha-L-rhamnoside: A derivative with a methoxy group at position 6, which may alter its biological activity and solubility.
Luteolin 7-O-alpha-L-Rhamnoside stands out due to its unique glycosidic linkage and the specific biological activities it imparts.
属性
分子式 |
C21H20O10 |
|---|---|
分子量 |
432.4 g/mol |
IUPAC 名称 |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O10/c1-8-18(26)19(27)20(28)21(29-8)30-10-5-13(24)17-14(25)7-15(31-16(17)6-10)9-2-3-11(22)12(23)4-9/h2-8,18-24,26-28H,1H3/t8-,18-,19+,20+,21-/m0/s1 |
InChI 键 |
GRBYFYORPBZEIN-RWKYHZLCSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC(=C(C=C4)O)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC(=C(C=C4)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


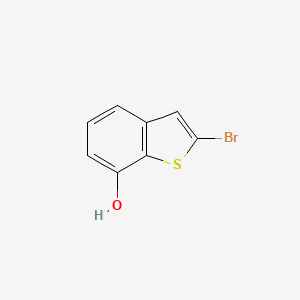
![(S)-1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanamine](/img/structure/B15293019.png)
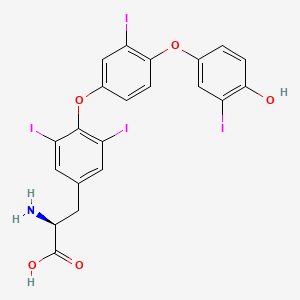
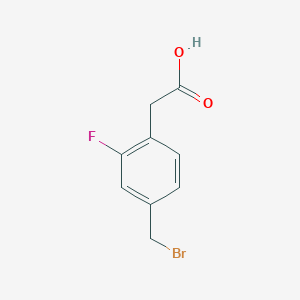
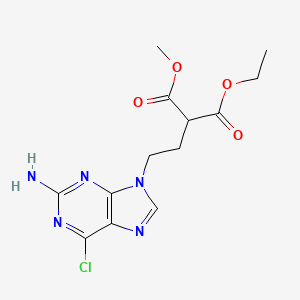
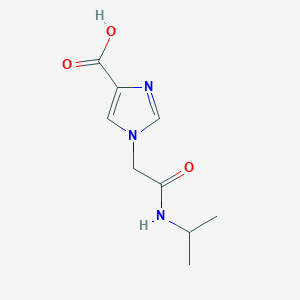
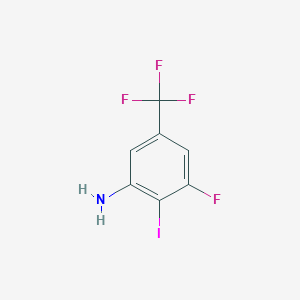
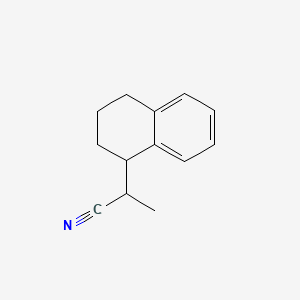
![(alphaR,gammaS)-gamma-Amino-alpha-methyl-[1,1'-biphenyl]-4-pentanoic Acid Methyl Ester Hydrochloride](/img/structure/B15293063.png)
![(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Hydroxy-2-phenylpropanoate](/img/structure/B15293064.png)
